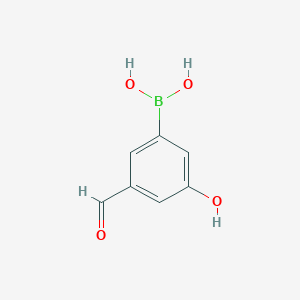
N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dimethylphenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-dimethylaniline with a pyrimidine derivative under controlled conditions. One common method includes:
Starting Materials: 2,4-dimethylaniline and 6-methylpyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-Bis(2,3-dimethylphenyl)-6-morpholinyl-1,3,5-triazine-2,4-diamine
- N2,N4-Bis(3,5-dimethylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-Bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
303193-02-4 |
|---|---|
Molecular Formula |
C21H24N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-N,4-N-bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H24N4/c1-13-6-8-18(15(3)10-13)23-20-12-17(5)22-21(25-20)24-19-9-7-14(2)11-16(19)4/h6-12H,1-5H3,(H2,22,23,24,25) |
InChI Key |
HVGPIHTZBICXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


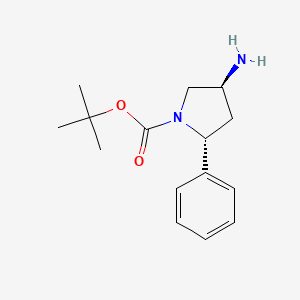
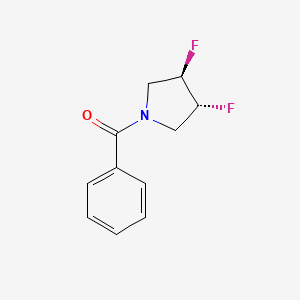
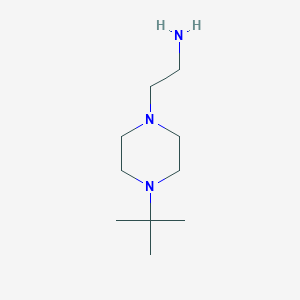
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
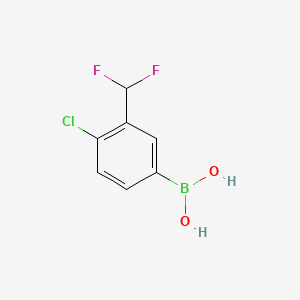
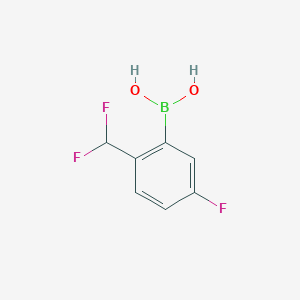
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
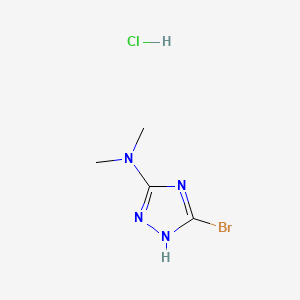

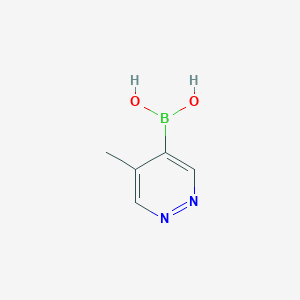
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
